

Glionitrin A: A Technical Guide to its Chemical Properties, Synthesis, and Biological Activity

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Compound of Interest

Compound Name: **Glionitrin A**

Cat. No.: **B10848834**

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Abstract

Glionitrin A is a potent antibiotic and anticancer agent, first isolated from a co-culture of *Sphingomonas* sp. and *Aspergillus fumigatus* found in an abandoned mine. This diketopiperazine disulfide has demonstrated significant biological activity, including nanomolar efficacy against methicillin-resistant *Staphylococcus aureus* (MRSA) and potent antitumor effects in prostate cancer models. This technical guide provides a comprehensive overview of **Glionitrin A**, including its chemical identifiers, a summary of its biological efficacy, detailed synthetic protocols, and an elucidation of its known signaling pathways of action.

Chemical Identification and Properties

Glionitrin A is characterized by a unique 7-nitroindoline fused dithiodiketopiperazine scaffold.

Identifier	Value	Reference
IUPAC Name	(3R,10aR)-3-(hydroxymethyl)-2-methyl-7-nitro-2,3-dihydro-10H-3,10a-epidithiopyrazino[1,2-a]indole-1,4-dione	[1]
CAS Number	1116153-15-1	[1]
Chemical Formula	<chem>C13H11N3O5S2</chem>	[1]
Molar Mass	353.37 g·mol ⁻¹	[1]
Appearance	Yellow powder	[1]
Melting Point	181-182 °C	[1]

Biological Activity

Glionitrin A exhibits a dual spectrum of potent biological activities, positioning it as a molecule of significant interest for therapeutic development.

Anticancer Activity

In vitro studies have demonstrated **Glionitrin A**'s potent cytotoxic effects against various human cancer cell lines.[\[2\]](#) Notably, its activity against the DU145 human prostate cancer cell line has been extensively studied.

Cell Line	Activity Metric	Concentration/ Dosage	Effect	Reference
DU145 (Prostate)	IC ₅₀	Submicromolar	Potent cytotoxicity	[2]
HCT-116 (Colon)	IC ₅₀	Submicromolar	Potent cytotoxicity	[2]
A549 (Lung)	IC ₅₀	Submicromolar	Potent cytotoxicity	[2]
AGS (Gastric)	IC ₅₀	Submicromolar	Potent cytotoxicity	[2]
DU145 Xenograft	In vivo	5 mg/kg, p.o.	38.2% reduction in tumor volume	
DU145 Xenograft	In vivo	10 mg/kg, p.o.	71.3% reduction in tumor volume	

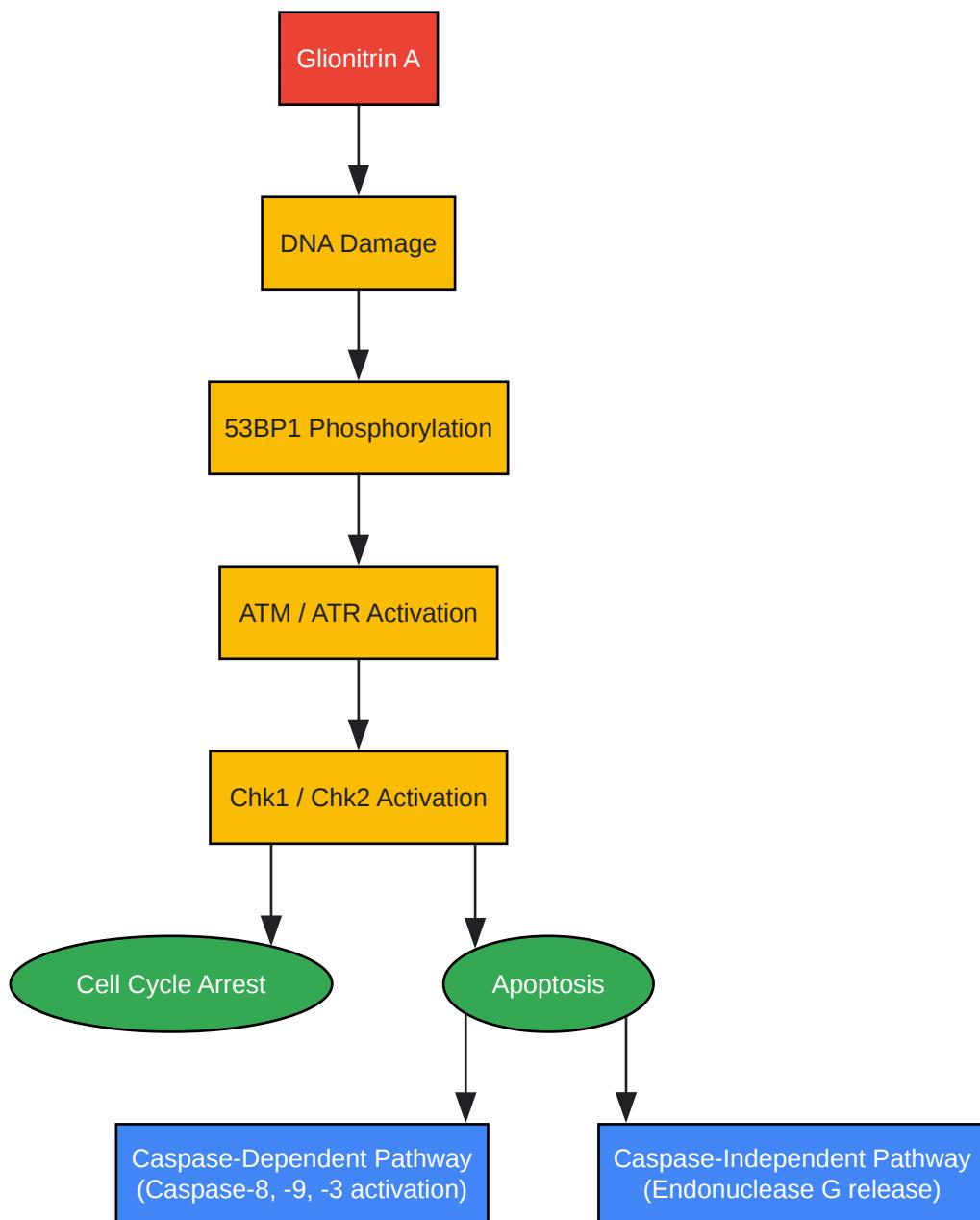
Antibiotic Activity

Glionitrin A has shown significant antibiotic activity against a range of microbes, including clinically relevant resistant strains.

Microorganism	Activity	Reference
Methicillin-resistant <i>Staphylococcus aureus</i> (MRSA)	Significant antibiotic activity	[2]

Signaling Pathways of Antitumor Action

In DU145 prostate cancer cells, **Glionitrin A** induces DNA damage, leading to cell cycle arrest and apoptosis through the activation of the ATM-ATR-Chk1/2 signaling cascade. This is initiated via the phosphorylation of 53BP1. The downstream signaling involves both caspase-dependent and -independent apoptotic pathways.



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Caption: **Glionitrin A** induced signaling pathway in DU145 cells.

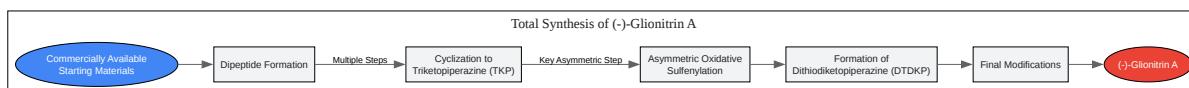
Experimental Protocols

The following sections detail the methodologies for the total synthesis of (-)-**Glionitrin A**, as reported by Strand and coworkers.

Total Synthesis of (-)-Glionitrin A

The total synthesis of **(-)-Glionitrin A** was achieved in eight steps with an overall yield of 15%. [3][4] The key steps involve an asymmetric oxidative sulfenylation of a triketopiperazine precursor.

A simplified workflow for the synthesis is as follows:



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Caption: Simplified workflow for the total synthesis of **(-)-Glionitrin A**.

Detailed Experimental Steps (Selected Key Reactions):

- Formation of the Tricyclic Core: A Pd-catalyzed C–H activation reaction is employed to form the indoline five-membered ring, creating the fused indoline-diketopiperazine tricyclic core of **Glionitrin A**.
- Asymmetric Oxidative Sulfenylation: A novel oxidative sulfenylation of the triketopiperazine intermediate is a critical step for the asymmetric construction of the dithiodiketopiperazine moiety on the sensitive 7-nitro indoline-fused scaffold. This step is crucial for establishing the correct stereochemistry of the final product.

Note: For complete, step-by-step experimental procedures, including reagent quantities, reaction conditions, and purification methods, please refer to the primary literature by Strand, D. and co-workers (2021) in the *Journal of the American Chemical Society*.

In Vitro Cytotoxicity Assay (MTT Assay)

- Cell Culture: Human cancer cell lines (e.g., DU145, HCT-116, A549, AGS) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

- Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of **Glionitrin A** for a specified period (e.g., 48 or 72 hours).
- MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC_{50} value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion

Glionitrin A stands out as a promising natural product with significant potential in both oncology and infectious disease. Its potent dual activity, coupled with a now-established total synthesis route, opens avenues for further preclinical and clinical investigation. The elucidation of its mechanism of action in cancer cells provides a solid foundation for targeted therapeutic strategies. Further research into its antibacterial mechanism and structure-activity relationships will be crucial for the development of **Glionitrin A**-based therapeutics.

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